Benzenemethanamine, 2-bromo-N-butyl-
Overview
Description
Benzenemethanamine, 2-bromo-N-butyl-: is an organic compound belonging to the class of phenylpropanes. It is characterized by a benzene ring attached to a methanamine group with a bromo substituent at the second position and a butyl group at the nitrogen atom. This compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination Reaction: The compound can be synthesized by brominating benzenemethanamine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).
N-Butylation Reaction: The resulting brominated compound can then undergo N-butyl substitution using butylamine under controlled conditions.
Industrial Production Methods:
Batch Process: The compound is typically produced in a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Purification: The product is then purified using techniques such as recrystallization or distillation to obtain the desired purity.
Types of Reactions:
Oxidation: Benzenemethanamine, 2-bromo-N-butyl- can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents are employed.
Major Products Formed:
Oxidation Products: Benzenemethanamine, 2-bromo-N-butyl- can form benzenemethanamine, 2-bromo-N-butyl-oxide.
Reduction Products: The reduced product is this compoundhydrogen.
Substitution Products: Various substituted products can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: The compound is investigated for its potential therapeutic properties in drug development. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Benzenemethanamine, N-methyl-
Benzylamine
N-Benzyl-N-methylamine
Uniqueness: Benzenemethanamine, 2-bromo-N-butyl- is unique due to its specific structural features, such as the bromo substituent and the butyl group on the nitrogen atom, which influence its reactivity and applications.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7,13H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVDERULQMGZSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209252 | |
Record name | Benzenemethanamine, 2-bromo-N-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60509-38-8 | |
Record name | Benzenemethanamine, 2-bromo-N-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 2-bromo-N-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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